

Sourcing Cinoctramide for Research Applications: A Technical Guide

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Compound of Interest		
Compound Name:	Cinoctramide	
Cat. No.:	B1606319	Get Quote

For researchers and drug development professionals investigating novel hypnotic and sedative compounds, **Cinoctramide** presents a molecule of interest. This technical guide provides a consolidated overview of potential sourcing options for research-grade **Cinoctramide**, its likely pharmacological mechanism of action, and relevant experimental protocols to facilitate further investigation.

Cinoctramide Supplier Information

Cinoctramide (CAS No. 28598-08-5) is available from several specialized chemical suppliers for research and development purposes. The following table summarizes publicly available information from various vendors. Researchers should note that availability and pricing are subject to change and should be verified directly with the suppliers.



Supplier	Product/Catalo g Number	Purity	Quantity	Price (USD)
MedChemexpres s Co., Ltd.	HY-B1084	>98%	10 mg	\$60.00
Chemscene, LLC	CS-4651	Not Specified	10 mg	\$60.00
Bepharm Ltd	B121392	Not Specified	1 g	\$160.00
Ochem Incorporation	AX8121392	Not Specified	1 g	\$180.00
Boc Sciences	28598-08-5	Not Specified	N/A	N/A

Disclaimer: This information is based on data retrieved in February 2018 and may not be current.[1] Researchers are advised to contact the suppliers directly for the most up-to-date product specifications and pricing.

Proposed Pharmacological Profile and Mechanism of Action

While specific studies on the mechanism of **Cinoctramide** are not widely detailed in the provided search results, its classification as a sedative-hypnotic agent suggests a likely interaction with the central nervous system's inhibitory pathways.[2][3][4][5] Many drugs in this class, including benzodiazepine derivatives like Cinolazepam, function by modulating the activity of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[6][7]

These drugs typically bind to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself.[6] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the brain.[4][6] The potentiation leads to an increased frequency of chloride ion (CI-) channel opening, resulting in hyperpolarization of the neuron. This increased inhibition of neuronal activity throughout the central nervous system manifests as sedation and hypnosis.[6]

The proposed signaling pathway for **Cinoctramide**, assuming a GABAergic mechanism, is depicted below.





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Proposed mechanism of **Cinoctramide** via GABA-A receptor modulation.

Key Experimental Protocols

To investigate the interaction of **Cinoctramide** with the GABA-A receptor, a radioligand binding assay is a fundamental experimental approach. This method allows for the characterization of the binding affinity of a compound to a specific receptor. Below is a detailed methodology for a GABA-A receptor binding assay adapted from established protocols.[8][9]

Protocol: GABA-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of **Cinoctramide** for the GABA-A receptor in rat brain tissue using a competitive binding assay with a known radioligand (e.g., [3H]muscimol).

- 1. Membrane Preparation:
- Euthanize adult rats and rapidly dissect the brains (cortex or whole brain) on ice.
- Homogenize the tissue in 20 volumes (w/v) of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[8]
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[8]
- Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[8]

Foundational & Exploratory





- Resuspend the resulting pellet in ice-cold deionized water and homogenize. Centrifuge again at 140,000 x g for 30 minutes.[8]
- Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging at 140,000 x g for 30 minutes. Repeat this wash step at least twice to remove endogenous GABA.[8][9]
- Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL. This can be determined using a standard protein assay (e.g., Bradford).
- Aliquot and store the membrane preparation at -70°C until use.[8]
- 2. Binding Assay:
- Thaw the prepared membranes on the day of the assay.
- Set up assay tubes in triplicate for each condition:
 - Total Binding: Add binding buffer, radioligand (e.g., 5 nM [³H]muscimol), and the membrane preparation.[8]
 - Non-specific Binding: Add binding buffer, radioligand, a high concentration of a competing non-labeled ligand (e.g., 10 mM GABA), and the membrane preparation.[8]
 - Competition Binding: Add binding buffer, radioligand, membrane preparation, and varying concentrations of the test compound (Cinoctramide).
- The final assay volume is typically 0.5 mL or 1 mL.
- Incubate the tubes at 4°C for 45 minutes.[8]
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This separates the bound radioligand from the free radioligand.
- Place the filters into scintillation vials, add scintillation cocktail, and allow them to sit for several hours.



3. Data Analysis:

- Quantify the radioactivity on the filters using a liquid scintillation counter.[8]
- Calculate Specific Binding: Specific Binding = Total Binding Non-specific Binding.
- For competition experiments, plot the percentage of specific binding against the logarithm of the Cinoctramide concentration.
- Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of Cinoctramide that inhibits 50% of the specific binding of the radioligand).
- The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This technical guide provides a foundational starting point for researchers interested in the preclinical evaluation of **Cinoctramide**. By providing potential sourcing information, a hypothetical mechanism of action, and a relevant experimental protocol, it aims to streamline the initial phases of investigation into this compound's pharmacological properties.

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